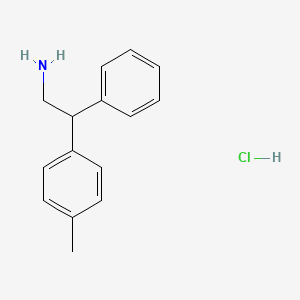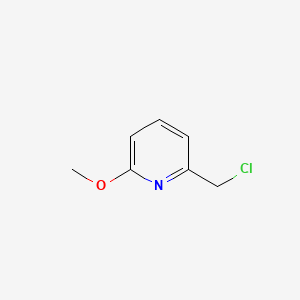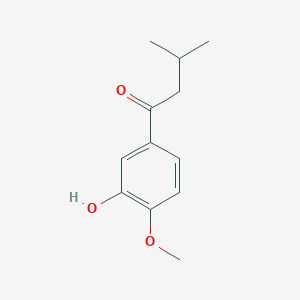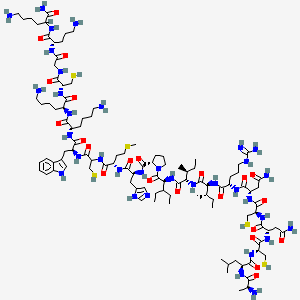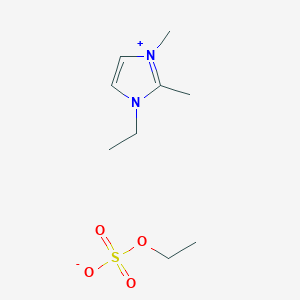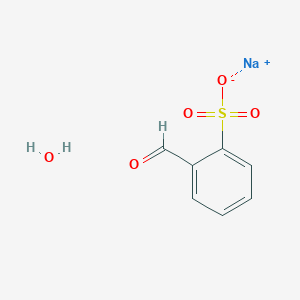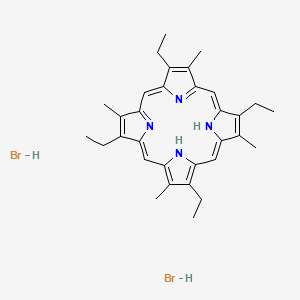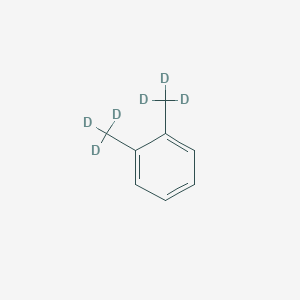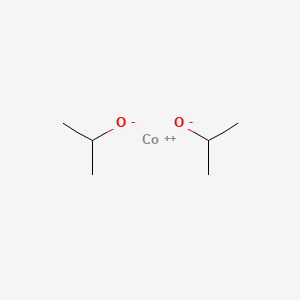
Cobalt(II)-isopropoxid
Übersicht
Beschreibung
Cobalt (II) isopropoxide is a purple microcrystalline powder . It is used in display & imaging, catalysis & synthesis, and ferroelectric metals .
Physical And Chemical Properties Analysis
Cobalt (II) isopropoxide is a purple microcrystalline powder . Cobalt is a steel-gray, hard, tough metal that dissolves easily in nitric acid and also in dilute hydrochloric and sulfuric acids .Wissenschaftliche Forschungsanwendungen
Anzeigen- & Bildgebungstechnologien
Cobalt(II)-isopropoxid spielt eine wichtige Rolle bei der Entwicklung fortschrittlicher Anzeige- und Bildgebungstechnologien. Seine Eigenschaften werden zur Herstellung von Materialien für Flüssigkristallanzeigen (LCDs) und organische Leuchtdioden (OLEDs) genutzt. Die Fähigkeit der Verbindung, homogene Filme zu bilden, macht sie zu einem wertvollen Vorläufer für die Entwicklung von Dünnschichttransistoren, die wesentliche Komponenten in modernen Displays sind .
Katalyse & Synthese
Im Bereich der Katalyse fungiert this compound als Katalysator oder Katalysatorvorläufer für verschiedene chemische Reaktionen, darunter Polymerisation und Olefinoxidation. Seine Wirksamkeit bei der Verbesserung der Reaktionsraten und Selektivität ist entscheidend für die Synthese komplexer organischer Verbindungen und die chemische Produktion im industriellen Maßstab .
Ferroelektrische Materialien
Die Verbindung ist entscheidend für die Synthese von ferroelektrischen Materialien, die eine spontane elektrische Polarisation aufweisen. Diese Materialien sind der Schlüssel zur Entwicklung von Speichergeräten, Sensoren und Aktuatoren. Die Fähigkeit von this compound, bestimmte Phasen von Materialien zu stabilisieren, verbessert ihre ferroelektrischen Eigenschaften .
Biomedizinische Anwendungen
Aus this compound abgeleitete Materialien werden für die Verwendung in der biomedizinischen Bildgebung und in Medikamenten-Abgabesystemen erforscht. Seine magnetischen Eigenschaften können den Kontrast bei der Magnetresonanztomographie (MRT) verbessern, und bei der Verwendung in der Medikamenten-Abgabe kann es die gezielte Freisetzung von Therapeutika im Körper unterstützen .
Energiespeicher
Forscher untersuchen die Verwendung von this compound in Energiespeicheranwendungen, insbesondere bei der Entwicklung von Hochleistungsbatterien und Superkondensatoren. Seine elektrochemischen Eigenschaften tragen zur Effizienz und Lebensdauer dieser Energiespeichergeräte bei .
Sensortechnologien
This compound wird zur Herstellung von Gassensoren und chemoresistenten Sensoren verwendet. Diese Sensoren können verschiedene Gase und Chemikalien erkennen, wodurch sie für die Umweltüberwachung, die industrielle Sicherheit und die Gesundheitsdiagnostik nützlich sind .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Cobalt (II) isopropoxide is primarily used in display & imaging, catalysis & synthesis, and ferroelectric metals . It is a key component in various chemical reactions, particularly those involving oxidative esterification of aldehydes .
Mode of Action
The compound acts as a catalyst in the oxidative alkoxylation of aldehydes, leading to the formation of corresponding esters . This process involves the cobalt-mediated decomposition of tert-butyl hydroperoxide (TBHP) in the presence of iodide ions . The in situ generated hypoiodites (IO−/IO2−) from the conversion of I3− to IO3− account for a cooperative effect with the oxygen-centered radical species to make the hydrogen abstraction of hemiacetal intermediates more selective .
Biochemical Pathways
Cobalamin, a unique metal complex coenzyme containing a cobalt ion, is involved in the most complex biosynthetic pathways known in nature .
Pharmacokinetics
It’s important to note that the compound is soluble in water , which could influence its bioavailability and distribution.
Result of Action
The primary result of Cobalt (II) isopropoxide’s action is the formation of esters through the oxidative alkoxylation of aldehydes . This process is highly efficient and selective, making Cobalt (II) isopropoxide a valuable catalyst in organic synthesis .
Action Environment
The action of Cobalt (II) isopropoxide can be influenced by various environmental factors. For instance, the presence of iodide ions is crucial for the compound’s catalytic activity in the oxidative alkoxylation of aldehydes . Additionally, the compound’s solubility in water suggests that its action, efficacy, and stability could be affected by the aqueous environment.
Eigenschaften
IUPAC Name |
cobalt(2+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O.Co/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXHMSMVQZJJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CoO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594342 | |
| Record name | Cobalt(2+) dipropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60406-95-3 | |
| Record name | Cobalt(2+) dipropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




